1H-Benzimidazol-4-amine

Tautomerism NMR Spectroscopy Physical Organic Chemistry

Researchers synthesizing 2-substituted benzimidazole antivirals or kinase libraries often encounter regioisomeric impurities when using generic aminobenzimidazoles. 1H-Benzimidazol-4-amine (CAS 4331-29-7) eliminates this risk: its predominant 4-amino tautomer, validated by 13C/15N NMR and B3LYP/6-311++G(d,p) calculations, ensures predictable site-selectivity in N-alkylation, acylation, and cross-couplings. • Achieves ≥98% purity with minimal isomeric contaminants. • Enables reproducible hit-to-lead optimization for coxsackie B3 antiviral programs. • In stock for immediate global dispatch.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 4331-29-7
Cat. No. B180973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazol-4-amine
CAS4331-29-7
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)NC=N2)N
InChIInChI=1S/C7H7N3/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,8H2,(H,9,10)
InChIKeyNZJKEQFPRPAEPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Benzimidazol-4-amine: Physicochemical & Structural Baseline


1H-Benzimidazol-4-amine (CAS 4331-29-7), also identified as 4-aminobenzimidazole, is a heterocyclic aromatic compound composed of a benzene ring fused to an imidazole core [1]. It is characterized by a molecular formula of C7H7N3 and a molecular weight of 133.15 g/mol [1][2]. The compound exhibits a computed XLogP3-AA value of 0.8, an experimental melting point of 120-121 °C, and a predicted boiling point of 476.1 °C at 760 mmHg [2]. Unlike its structural isomers, the 4-amino substitution establishes a tautomeric equilibrium wherein the 4-amino form is the clearly predominant species in solution and solid state, a fundamental property that governs its unique reactivity profile in pharmaceutical derivatization pathways [3].

Defined tautomeric equilibrium supports regiospecific synthesis
Standard high-purity supply enables reproducible research
Reactivity profile distinct from other aminobenzimidazole isomers

1H-Benzimidazol-4-amine: Irreplaceability in Synthesis


Generic substitution of aminobenzimidazole isomers in synthetic or medicinal chemistry workflows is not scientifically valid due to fundamental differences in tautomeric behavior, electronic distribution, and resulting regiospecific reactivity. Comprehensive 13C and 15N NMR studies, corroborated by B3LYP/6-311++G(d,p) quantum chemical calculations, establish that 1H-Benzimidazol-4-amine exists predominantly as the 4-amino tautomer, whereas the 5(6)-aminobenzimidazole system exhibits only a slight preference for the 6-amino tautomer [1]. This differential tautomeric stabilization directly dictates the regiochemical outcome of electrophilic substitutions, nucleophilic additions, and metal-catalyzed couplings at the benzimidazole scaffold [2]. Consequently, substituting 1H-Benzimidazol-4-amine with 5-aminobenzimidazole or 2-aminobenzimidazole in a validated synthetic route introduces a high risk of divergent reaction pathways, resulting in unintended regioisomeric products and batch-to-batch variability that compromises both yield and purity specifications.

Tautomeric shift
Tautomeric equilibrium differs; 4-amino predominance may not replicate with 5(6)-isomer, altering regiospecificity.
Regiochemical divergence
Electrophilic substitution and coupling pathways may change, producing regioisomeric byproducts.
Yield & purity risk
Switching isomers may compromise synthetic yield and purity specifications.

1H-Benzimidazol-4-amine: Evidence-Based Differentiation


Tautomeric Equilibrium: 1H-Benzimidazol-4-amine vs. 5(6)-Isomer

Experimental and computational investigation of aminobenzimidazole tautomerism reveals a striking difference in the relative population of tautomeric forms. For 1H-Benzimidazol-4-amine, the 4-amino tautomer is the clearly predominant species. In contrast, the 5(6)-aminobenzimidazole system displays only a slight preference for the 6-amino tautomer, as confirmed by GIAO-calculated absolute shieldings which align closely with experimental 13C and 15N NMR chemical shifts [1].

Tautomeric predominance
Head-to-head
4-amino tautomer: Clear bias
5(6)-isomer: Slight bias
Supports regiospecific derivatization
NMR & DFT evidence
Tautomerism NMR Spectroscopy Physical Organic Chemistry

Antiviral Scaffold: Documented Patent Utility

The 1H-benzimidazol-4-amine scaffold is explicitly protected in patent literature for the development of specific antiviral compounds. In one published patent, a derivative incorporating this core, specifically a 2-furyl-1H-benzimidazole-4-amide derivative, demonstrated a 'good effect on resistance to coxsackie B3 virus' [1]. This contrasts with other benzimidazole positional isomers, such as 2-aminobenzimidazole derivatives, which are more commonly cited in patent literature for different therapeutic applications, including bacterial gyrase and topoisomerase IV inhibition [2].

Patent-reported activity
Reported
4-amide derivative: Reported active vs. coxsackie B3
2-amino isomer: Cited for antibacterial targets
Supports antiviral scaffold selection
Qualitative patent data; confirm in assay
Antiviral Drug Discovery Medicinal Chemistry Pharmaceutical Patent

Synthetic Route & Purity: Vendor Comparison

Commercially available 1H-Benzimidazol-4-amine is consistently supplied at a purity of ≥98% by multiple global vendors, ensuring high reproducibility in research settings . This stands in contrast to its 5-aminobenzimidazole isomer, which is less frequently stocked and often requires custom synthesis due to lower commercial demand . Furthermore, established synthetic routes for 1H-Benzimidazol-4-amine, such as the three-step preparation from 2,6-dinitroaniline, are well-documented, providing a clear path for in-house synthesis or scaling if required [1].

Commercial purity & availability
Source review
≥98% purity
Multiple vendors; 5-amino isomer often custom synthesis
Supports procurement reliability
Vendor datasheet review
Synthetic Intermediate Chemical Procurement Quality Control

1H-Benzimidazol-4-amine: Validated Research & Industrial Applications


Synthesis of Antiviral Agents for Enteroviruses

This compound is a privileged scaffold for the synthesis of 2-substituted benzimidazole-4-amide derivatives with documented activity against coxsackie B3 virus. Researchers engaged in developing small-molecule antivirals for enterovirus-related diseases should prioritize this compound over other benzimidazole isomers to align with established patent literature and potentially expedite hit-to-lead optimization [1].

Regiospecific Derivatization Building Block

For synthetic chemists requiring a benzimidazole core with a well-defined and predictable regiospecific reactivity at the 4-position, 1H-Benzimidazol-4-amine is the optimal choice. Its clear tautomeric preference, as established by NMR and computational studies, ensures that subsequent functionalization reactions (e.g., N-alkylation, acylation, diazotization) proceed with a high degree of site-selectivity, minimizing the formation of regioisomeric impurities and improving overall synthetic efficiency [2].

Aminobenzimidazole-Based Kinase Inhibitor Synthesis

Given the extensive use of benzimidazole cores in kinase inhibitor design, 1H-Benzimidazol-4-amine serves as a key starting material. Its structure is suitable for generating focused libraries of 2-aryl-4-aminobenzimidazoles or N-substituted variants, which have been explored for targeting various kinases and receptors, including MCH-R1 and GyrB/ParE [3]. The compound's high commercial purity (≥98%) ensures that initial synthetic steps are not compromised by isomeric contaminants, which could lead to false activity readouts in high-throughput screening campaigns .

Application
Selection Property
Validation Focus
Antiviral research for enterovirus models
Tautomeric bias supports regioselectivity
Review patent-reported activity context
Regiospecific benzimidazole functionalization
Defined tautomeric equilibrium
NMR/computational structure verification
Kinase inhibitor focused library synthesis
High commercial purity
Isomeric impurity control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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